6,7-Difluoro-3-iodo-1-methyl-1H-indazole
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Overview
Description
6,7-Difluoro-3-iodo-1-methyl-1H-indazole is a heterocyclic compound belonging to the indazole family Indazoles are known for their diverse biological activities and are often used as core structures in pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Difluoro-3-iodo-1-methyl-1H-indazole typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 6,7-difluoroindazole.
Iodination: The precursor undergoes iodination using iodine or an iodine-containing reagent in the presence of a catalyst.
Methylation: The iodinated intermediate is then methylated using a methylating agent like methyl iodide (MeI) under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and solvent systems that facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
6,7-Difluoro-3-iodo-1-methyl-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
6,7-Difluoro-3-iodo-1-methyl-1H-indazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: It serves as a core structure in the development of pharmaceuticals targeting various diseases.
Industry: The compound is used in the development of materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 6,7-Difluoro-3-iodo-1-methyl-1H-indazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
6,7-Difluoro-1-methyl-1H-indazole: Lacks the iodine atom, which may affect its reactivity and applications.
3-Iodo-1-methyl-1H-indazole: Lacks the fluorine atoms, which can influence its biological activity and chemical properties.
6,7-Difluoro-3-chloro-1-methyl-1H-indazole:
Uniqueness
6,7-Difluoro-3-iodo-1-methyl-1H-indazole is unique due to the presence of both fluorine and iodine atoms, which enhance its reactivity and potential applications in various fields. The combination of these halogens can lead to unique chemical and biological properties not observed in similar compounds.
Properties
Molecular Formula |
C8H5F2IN2 |
---|---|
Molecular Weight |
294.04 g/mol |
IUPAC Name |
6,7-difluoro-3-iodo-1-methylindazole |
InChI |
InChI=1S/C8H5F2IN2/c1-13-7-4(8(11)12-13)2-3-5(9)6(7)10/h2-3H,1H3 |
InChI Key |
PPLJWGAIPYLHBZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2F)F)C(=N1)I |
Origin of Product |
United States |
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